molecular formula C15H11NO2 B6375997 4-(3-Acetylphenyl)-2-cyanophenol, 95% CAS No. 1261941-77-8

4-(3-Acetylphenyl)-2-cyanophenol, 95%

Cat. No. B6375997
CAS RN: 1261941-77-8
M. Wt: 237.25 g/mol
InChI Key: XXQZVBCMGHLZKD-UHFFFAOYSA-N
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Description

4-(3-Acetylphenyl)-2-cyanophenol, 95% (4-APCP-95) is a novel chemical compound that has recently been gaining attention in the scientific community due to its potential applications in various research fields. This compound is composed of a phenol group with a 3-acetylphenyl substituent and a 2-cyanophenol substituent. 4-APCP-95 has a wide range of applications in lab experiments due to its unique properties, including its ability to act as a reagent, catalyst, and inhibitor.

Scientific Research Applications

4-(3-Acetylphenyl)-2-cyanophenol, 95% has a wide range of scientific research applications due to its unique properties. It has been used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. It has also been used as an inhibitor for the synthesis of other compounds. Additionally, 4-(3-Acetylphenyl)-2-cyanophenol, 95% has been used in the study of enzyme kinetics and the study of catalytic processes.

Mechanism of Action

The mechanism of action of 4-(3-Acetylphenyl)-2-cyanophenol, 95% is not fully understood, but it is believed to involve the formation of a complex between the phenol group and the 3-acetylphenyl substituent. This complex is thought to interact with the 2-cyanophenol substituent, resulting in a reaction that produces the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Acetylphenyl)-2-cyanophenol, 95% have not been extensively studied, but it is believed to have low toxicity. In one study, 4-(3-Acetylphenyl)-2-cyanophenol, 95% was found to have no significant effect on the growth of bacteria or the activity of enzymes. Additionally, 4-(3-Acetylphenyl)-2-cyanophenol, 95% has been found to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Acetylphenyl)-2-cyanophenol, 95% in lab experiments include its low toxicity, its low cost, and its ability to act as a reagent, catalyst, and inhibitor. Additionally, 4-(3-Acetylphenyl)-2-cyanophenol, 95% is relatively stable and can be stored at room temperature for extended periods of time. However, there are some limitations to its use, including the fact that it is not soluble in water and is not very reactive in acidic conditions.

Future Directions

There are a number of potential future directions for research on 4-(3-Acetylphenyl)-2-cyanophenol, 95%. These include further studies on its biochemical and physiological effects, its use in the synthesis of other compounds, and its potential applications in the field of medicine. Additionally, further research could be done on the mechanism of action of 4-(3-Acetylphenyl)-2-cyanophenol, 95% and its potential use as an inhibitor in various reactions. Finally, new methods of synthesis could be developed to improve the efficiency of the reaction and reduce the cost of production.

Synthesis Methods

The synthesis of 4-(3-Acetylphenyl)-2-cyanophenol, 95% involves a multi-step process that begins with the reaction of 3-acetylphenol and 2-cyanophenol in the presence of a base catalyst. The reaction proceeds with the formation of a cyanohydrin intermediate, which is then hydrolyzed to form the desired product. The reaction can be optimized by varying the reaction temperature, the concentration of the reactants, and the type of catalyst used.

properties

IUPAC Name

5-(3-acetylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10(17)11-3-2-4-12(7-11)13-5-6-15(18)14(8-13)9-16/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQZVBCMGHLZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684743
Record name 3'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Acetylphenyl)-2-cyanophenol

CAS RN

1261941-77-8
Record name 3'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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